molecular formula C29H22O7 B2441005 4-(((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl)oxy)methyl)-5,7-dimethyl-2H-chromen-2-one CAS No. 637751-50-9

4-(((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl)oxy)methyl)-5,7-dimethyl-2H-chromen-2-one

Cat. No.: B2441005
CAS No.: 637751-50-9
M. Wt: 482.488
InChI Key: MOFJPZIDEBBWIB-UHFFFAOYSA-N
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Description

The compound 4-(((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl)oxy)methyl)-5,7-dimethyl-2H-chromen-2-one is an organic molecule composed of benzodioxin, chromen-4-one, and methylchromen-2-one units. Known for its complex structure and potential pharmacological activities, it is primarily studied within the fields of organic chemistry and medicinal chemistry.

Properties

IUPAC Name

4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxochromen-7-yl]oxymethyl]-5,7-dimethylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H22O7/c1-16-9-17(2)28-19(12-27(30)36-26(28)10-16)14-34-20-4-5-21-24(13-20)35-15-22(29(21)31)18-3-6-23-25(11-18)33-8-7-32-23/h3-6,9-13,15H,7-8,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOFJPZIDEBBWIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=CC(=O)OC2=C1)COC3=CC4=C(C=C3)C(=O)C(=CO4)C5=CC6=C(C=C5)OCCO6)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H22O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl)oxy)methyl)-5,7-dimethyl-2H-chromen-2-one generally involves multi-step organic reactions. Key intermediates are prepared through standard organic synthesis techniques involving condensation, cyclization, and functional group transformations. Typical reaction conditions include controlled temperatures (usually between 0°C and 100°C), inert atmospheres (e.g., nitrogen), and catalytic or stoichiometric reagents.

Industrial Production Methods

Industrial production may involve optimized versions of the laboratory synthetic routes. Scale-up requires high-purity reagents, efficient catalysts, and reactor systems designed to handle large volumes while maintaining reaction control. Continuous flow reactors are sometimes used to improve reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: Converts hydroxyl groups to carbonyl functionalities, using oxidants such as chromium trioxide or potassium permanganate.

  • Reduction: Reduces ketones and other carbonyl groups, often using reagents like sodium borohydride or lithium aluminum hydride.

  • Substitution: Substitutes functional groups (e.g., halogens) with nucleophiles under mild to moderate conditions using reagents like sodium methoxide.

Common Reagents and Conditions

  • Oxidation: Chromium trioxide in acetic acid.

  • Reduction: Sodium borohydride in methanol.

  • Substitution: Sodium methoxide in ethanol.

Major Products Formed

Major products include various substituted chromen-4-one and chromen-2-one derivatives, depending on the specific transformations and conditions used.

Scientific Research Applications

Chemistry

  • Organic Synthesis: A key intermediate

Biological Activity

The compound 4-(((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl)oxy)methyl)-5,7-dimethyl-2H-chromen-2-one is a complex organic molecule that has garnered interest due to its potential biological activities. This article reviews its biological activity based on recent research findings, including its antiproliferative effects, antibacterial properties, and mechanisms of action.

Chemical Structure and Properties

This compound belongs to the class of coumarin derivatives, which are known for their diverse biological activities. The structure features a coumarin backbone with additional functional groups that enhance its pharmacological profile. The presence of the dihydrobenzo[b][1,4]dioxin moiety is particularly noteworthy as it may contribute to the compound's interaction with biological targets.

Antiproliferative Effects

Recent studies have demonstrated that coumarin derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance:

  • IC50 Values : The compound showed an IC50 value of 18.05 μM against the HeLa cervical cancer cell line, indicating moderate potency in inhibiting cell growth . This suggests that modifications to the coumarin structure can enhance its anticancer properties.

Antibacterial Activity

The antibacterial potential of coumarin derivatives has been extensively studied. Research indicates that:

  • Broad-Spectrum Activity : Compounds similar to the one have shown activity against both Gram-positive and Gram-negative bacteria. For example, certain coumarin derivatives exhibited inhibition zones ranging from 14–17 mm against Staphylococcus aureus .

The mechanism through which this compound exerts its biological effects appears to involve:

  • DNA Interaction : Some studies suggest that coumarins can bind to DNA, leading to cytotoxic effects in cancer cells .
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival pathways, such as PARP1 (Poly(ADP-ribose) polymerase 1), which is crucial for DNA repair .

Research Findings and Case Studies

A summary of key findings related to this compound is presented in the following table:

StudyCompoundActivityIC50 (μM)Notes
4-{[bis(pyridin-2-ylmethyl)amino]methyl}-7-methoxy-2H-chromen-2-oneAntiproliferative18.05Effective against HeLa cells
Coumarin derivativesAntibacterialVaries (14–17 mm zone)Active against Staphylococcus aureus
Dihydrobenzo[b][1,4]dioxine derivativesPARP1 Inhibition5.8Potential lead for further optimization

Q & A

Basic: What synthetic strategies are recommended for synthesizing this compound?

Answer:
The compound’s complexity requires multi-step synthesis, often leveraging palladium-catalyzed cross-coupling reactions for aromatic heterocycle formation (e.g., dihydrobenzodioxin and chromenone moieties). Key steps include:

  • Nucleophilic substitution for ether linkage formation between chromenone and dihydrobenzodioxin units .
  • Mannich reactions for introducing hydroxyphenyl groups, as demonstrated in structurally similar chromen-4-one derivatives (e.g., using formaldehyde and dimethylamine in ethanol) .
  • Chromatographic purification (e.g., column chromatography with silica gel) to isolate intermediates .
    Refer to protocols in (palladium catalysis) and (multi-step synthesis of chromenone derivatives) for detailed methodologies.

Advanced: How can reaction conditions be optimized to improve yield in chromenone-dihydrobenzodioxin coupling?

Answer:
Optimization involves:

  • Temperature control : Maintain 60–80°C to balance reactivity and side-product formation during coupling reactions .
  • Catalyst loading : Use 5–10 mol% palladium catalysts (e.g., Pd(OAc)₂) with ligands like PPh₃ to enhance regioselectivity .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of aromatic intermediates .
  • Inert atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of sensitive intermediates .
    and provide comparative data on yield variations under different conditions.

Basic: What characterization techniques are essential for confirming the compound’s structure?

Answer:

  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and coupling patterns (e.g., methoxy groups at δ 3.8–4.0 ppm, chromenone carbonyl at δ 180–185 ppm) .
  • X-ray crystallography : Resolve crystal packing and confirm stereochemistry, as done for related chromenone derivatives .
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., C₃₂H₂₄O₈ requires exact mass 536.1471) .
    (PubChem data) and 14 (crystallography) provide benchmark spectral data.

Advanced: How to resolve contradictions in spectral data during structural elucidation?

Answer:

  • Impurity analysis : Use HPLC-MS to detect byproducts (e.g., incomplete coupling or oxidation artifacts) .
  • 2D NMR (COSY, HSQC) : Assign overlapping signals, particularly in dihydrobenzodioxin and chromenone regions .
  • Comparative studies : Cross-reference with structurally analogous compounds (e.g., methyl 4-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)-2,4-dioxobutanoate in ).
    highlights challenges in distinguishing methoxy and methylene protons without advanced NMR techniques.

Basic: What in vitro assays are suitable for preliminary pharmacological activity assessment?

Answer:

  • Enzyme inhibition assays : Test against kinases or oxidases using fluorogenic substrates (e.g., ATPase assays for chromenone derivatives) .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at 10–100 μM concentrations .
  • Antioxidant activity : DPPH radical scavenging to evaluate phenolic hydroxyl groups .
    and outline protocols for bioactivity testing of similar compounds.

Advanced: How to design mechanistic studies for its potential catalytic or therapeutic activity?

Answer:

  • Kinetic isotope effects (KIE) : Probe reaction mechanisms in catalytic applications (e.g., H/D exchange in dihydrobenzodioxin activation) .
  • Molecular docking : Simulate binding to therapeutic targets (e.g., estrogen receptors for chromenone derivatives) using software like AutoDock .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity with proteins or DNA .
    (catalytic studies) and 18 (biological interactions) provide methodological frameworks.

Basic: What purification methods are effective for isolating the final compound?

Answer:

  • Recrystallization : Use ethanol/water mixtures (70:30 v/v) to isolate pure crystals .
  • Column chromatography : Employ silica gel with gradient elution (hexane/ethyl acetate 8:2 to 6:4) .
  • Prep-HPLC : For scale-up, use C18 columns with acetonitrile/water mobile phases .
    details recrystallization protocols, while discusses chromatographic separation.

Advanced: How to assess the compound’s stability under varying pH and temperature?

Answer:

  • Forced degradation studies : Expose to acidic (HCl, pH 2), basic (NaOH, pH 10), and oxidative (H₂O₂) conditions at 40–60°C .
  • UV-Vis spectroscopy : Monitor absorbance changes at λmax (e.g., 270–300 nm for chromenone) over time .
  • LC-MS stability profiling : Identify degradation products (e.g., hydrolysis of ester linkages) .
    (safety data) and 18 (degradation pathways) guide experimental design.

Basic: What solubility properties should inform formulation studies?

Answer:

  • Polar solvents : High solubility in DMSO (>50 mg/mL) and moderate in ethanol (~10 mg/mL) .
  • Low aqueous solubility : Requires co-solvents (e.g., PEG-400) for in vivo studies .
  • LogP estimation : Predicted ~3.5 (via PubChem data), indicating moderate lipophilicity .
    (Sigma-Aldrich product data) and 9 (solubility parameters) provide empirical insights.

Advanced: How to computationally model its electronic structure for SAR studies?

Answer:

  • DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to map electron density (e.g., chromenone carbonyl as electrophilic site) .
  • Molecular dynamics (MD) : Simulate interactions in lipid bilayers or protein pockets for 50–100 ns .
  • QSAR models : Correlate substituent effects (e.g., methoxy vs. methyl groups) with bioactivity .
    (PubChem computational data) and 14 (X-ray structures) validate modeling approaches.

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